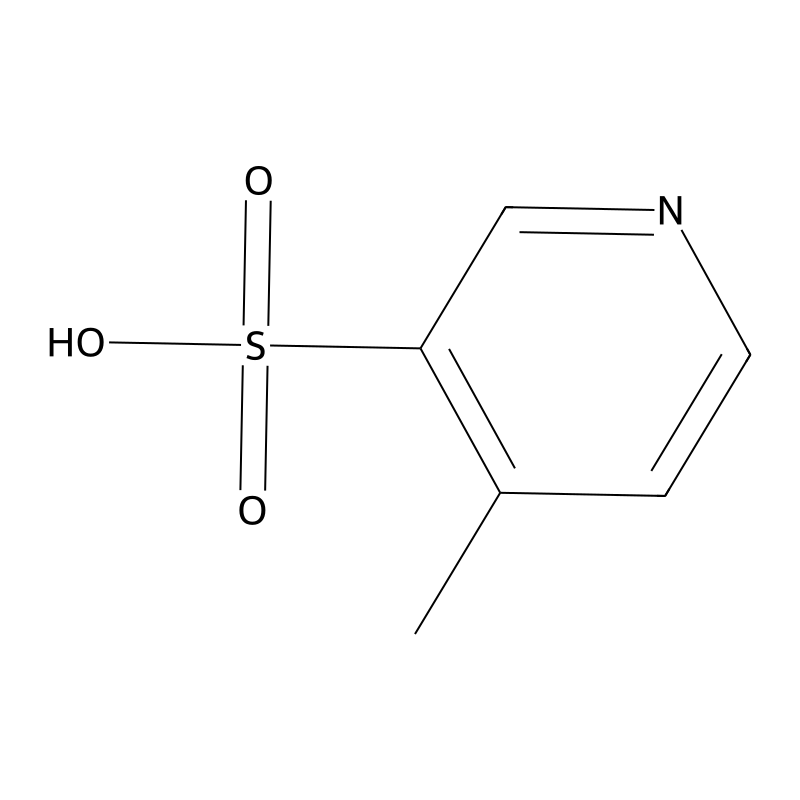

4-Methylpyridine-3-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pharmaceutical Testing Reference Standard: Due to its defined chemical structure, 4-Methylpyridine-3-sulfonic acid can be used as a reference standard in quality control processes for pharmaceutical research. Suppliers like Biosynth offer it for this specific purpose refer to Biosynth for details on 4-Methylpyridine-3-sulfonic acid as a reference standard: .

4-Methylpyridine-3-sulfonic acid is an organic compound with the molecular formula and a molecular weight of 173.19 g/mol. It is characterized by a pyridine ring substituted with a methyl group at the fourth position and a sulfonic acid group at the third position. The compound is known for its high solubility in water and exhibits several functional groups, including hydrogen bond donors and acceptors, making it versatile in

- Nucleophilic substitutions: The sulfonic acid group can be replaced by nucleophiles, making it useful in forming sulfonamides.

- Electrophilic aromatic substitution: The methyl group on the pyridine ring can direct electrophiles to specific positions on the ring.

- Deprotonation: In basic conditions, the sulfonic acid can lose a proton, forming a sulfonate ion, which may participate in further reactions .

The synthesis of 4-Methylpyridine-3-sulfonic acid typically involves:

- Sulfonation of 4-Methylpyridine: This process introduces the sulfonic acid group into the pyridine ring. Common methods include using sulfur trioxide or chlorosulfonic acid under controlled temperatures.

- Functionalization: Further reactions can modify the compound for specific applications, such as adding substituents to enhance solubility or reactivity.

These methods allow for the efficient production of 4-Methylpyridine-3-sulfonic acid in laboratory settings .

4-Methylpyridine-3-sulfonic acid has several applications across different fields:

- Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in creating sulfonamides and other derivatives.

- Analytical Chemistry: Used in chromatography as a buffer component due to its ability to stabilize pH levels.

- Biochemical Research: Investigated for its potential role in enzyme inhibition studies and other biological assays .

Several compounds share structural similarities with 4-Methylpyridine-3-sulfonic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 5-Methylpyridine-3-sulfonic acid | 4808-70-2 | 0.94 |

| 6-Aminopyridine-3-sulfonic acid | 16250-08-1 | 0.84 |

| 6-Methylpyridine-3-sulfonic acid | 4808-69-9 | 0.82 |

| Pyridin-1-ium 4-methylbenzenesulfonate | 24057-28-1 | 0.81 |

Uniqueness

4-Methylpyridine-3-sulfonic acid is unique due to its specific position of substitution on the pyridine ring combined with the sulfonic acid functionality. This configuration influences its reactivity and biological activity compared to other similar compounds, which may have different substitution patterns or functional groups.

Thermal Stability Profile

4-Methylpyridine-3-sulfonic acid demonstrates notable thermal stability under ambient conditions, with thermal decomposition initiating above 200°C [6]. The compound exhibits characteristic stability parameters consistent with other pyridine sulfonic acid derivatives [7] [8]. Under normal storage conditions employing an inert atmosphere at room temperature, the compound maintains structural integrity without observable degradation [3] [9].

The thermal decomposition pathway of 4-methylpyridine-3-sulfonic acid follows mechanisms analogous to related pyridine derivatives, where initial decomposition involves the cleavage of sulfur-oxygen bonds within the sulfonic acid moiety . Thermal analysis studies on related sulfonic acid systems indicate that desulfonation represents the primary decomposition route, typically occurring within the temperature range of 450-610°C for sulfonic acid functionalities [7].

Thermodynamic Stability Assessment

The thermodynamic stability of 4-methylpyridine-3-sulfonic acid is enhanced by the aromatic character of the pyridine ring system and the delocalization of electron density [10]. Ab initio computational studies on pyridine derivatives indicate that the presence of electron-withdrawing sulfonic acid groups increases the overall molecular stability through electronic effects [11]. The compound demonstrates resistance to thermal decomposition below 300°C, with the melting point reported in the range of 300-355°C [1] [3].

Table 1: Thermodynamic Properties of 4-Methylpyridine-3-sulfonic acid

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 300-355 | [1] [3] |

| Thermal Decomposition Temperature (°C) | >200 | [6] |

| Density (g/cm³) | 1.4±0.1 to 1.422±0.06 | [1] [3] |

| Exact Mass (Da) | 173.014664 | [1] [2] |

| Storage Conditions | Inert atmosphere, Room Temperature | [3] |

| Thermodynamic Stability | Stable under normal conditions | [9] |

The thermal stability of the compound is further supported by the high melting point, which reflects strong intermolecular interactions including hydrogen bonding from the sulfonic acid group and π-π stacking interactions between pyridine rings [12]. The decomposition temperature exceeding 200°C indicates substantial activation energy requirements for bond cleavage processes [6].

Solubility Behavior in Polar and Non-Polar Solvents

Solubility in Polar Solvents

4-Methylpyridine-3-sulfonic acid exhibits exceptional solubility in polar protic solvents, particularly water, due to the highly polar sulfonic acid functionality [13] [14] . The compound demonstrates high water solubility attributed to favorable hydrogen bonding interactions between the sulfonic acid group and water molecules [9]. In aqueous solutions, the compound exists predominantly in its ionized form, contributing to enhanced solubility through ion-dipole interactions [12].

The solubility in alcoholic solvents, including methanol and ethanol, is substantial and has been exploited in crystallization procedures [14] [16]. Patent literature demonstrates successful crystallization of pyridine-3-sulfonic acid derivatives from ethanol-water mixtures, indicating favorable solubility characteristics in these polar protic systems [14]. The compound shows moderate solubility in dimethyl sulfoxide, which has proven useful for preparing stock solutions in analytical applications [18].

Solubility in Non-Polar Solvents

The solubility of 4-methylpyridine-3-sulfonic acid in non-polar solvents is significantly limited due to the ionic character of the sulfonic acid group and the polar nature of the pyridine nitrogen . The compound demonstrates low solubility in non-polar organic solvents such as toluene, hexane, and similar hydrocarbon systems where ionic interactions dominate over dispersive forces [19] .

However, the compound shows unexpected solubility in certain polar aprotic solvents including chloroform and dichloromethane [20]. This solubility behavior can be attributed to specific solvation mechanisms involving the pyridine nitrogen and potential hydrogen bonding interactions with the sulfonic acid proton [20].

Table 2: Solubility Behavior of 4-Methylpyridine-3-sulfonic acid

| Solvent Type | Solubility | Comments | Reference |

|---|---|---|---|

| Water | Highly soluble | High polarity due to sulfonic acid group | [13] [14] |

| Polar Solvents (Ethanol, Methanol) | Soluble | Crystallization possible from hot ethanol/water | [14] [16] |

| Dimethyl Sulfoxide | Moderate | Useful for stock solutions | |

| Non-polar Solvents | Low solubility | Ionic interactions dominate, poor solubility | |

| Acetonitrile | Moderate | Used in synthetic procedures | [21] |

| Chloroform | Soluble | Good for extraction | [20] |

| Dichloromethane | Soluble | Good for extraction | [20] |

The solubility profile reflects the amphiphilic character of 4-methylpyridine-3-sulfonic acid, where the hydrophilic sulfonic acid group dominates the overall solubility behavior while the aromatic pyridine system provides some compatibility with organic solvents under specific conditions [9].

Acid Dissociation Constants (pKa) Analysis

Sulfonic Acid Group Dissociation

The acid dissociation constant of 4-methylpyridine-3-sulfonic acid is primarily governed by the sulfonic acid functionality, which exhibits strong acidic character [3]. Computational predictions indicate a pKa value of -2.23±0.33 for the sulfonic acid group, consistent with the strong acidic nature of arenesulfonic acids [3]. This value places 4-methylpyridine-3-sulfonic acid among the strong organic acids, comparable to other pyridine sulfonic acid derivatives [12] [20].

The strong acidity of the sulfonic acid group results from the stabilization of the conjugate base through resonance delocalization and the electron-withdrawing effect of the sulfur center [22] [23]. The pyridine ring system provides additional stabilization through aromatic delocalization, contributing to the low pKa value [12].

Pyridine Nitrogen Basicity

While the sulfonic acid group dominates the acid-base behavior, the pyridine nitrogen retains weak basic character. Studies on related 4-methylpyridine systems indicate a pKa value of approximately 6.02 for the pyridinium conjugate acid [24] [25]. However, the presence of the electron-withdrawing sulfonic acid group significantly reduces the basicity of the pyridine nitrogen through inductive and resonance effects [3].

Table 3: Acid Dissociation Constants of 4-Methylpyridine-3-sulfonic acid and Related Compounds

| Compound/Position | pKa Value | Method | Reference |

|---|---|---|---|

| 4-Methylpyridine-3-sulfonic acid (sulfonic group) | -2.23±0.33 (predicted) | Computational prediction | [3] |

| Pyridine-2-sulfonic acid | -2.92±0.18 (predicted) | Computational prediction | [20] |

| Pyridine-3-sulfonic acid | -2.30±0.18 (predicted) | Computational prediction | [12] |

| 4-Methylpyridine (nitrogen) | 6.02 (experimental) | Experimental | [24] [25] |

| Related pyridine sulfonic acids | Typically -2 to -3 | Literature compilation | [22] [23] |

Electronic Effects on Acidity

The acidity of 4-methylpyridine-3-sulfonic acid is influenced by the electronic environment created by the substituents on the pyridine ring. The methyl group at the 4-position provides weak electron-donating character through hyperconjugation, while the sulfonic acid group at the 3-position exerts strong electron-withdrawing effects [25]. These competing electronic influences result in a pKa value that reflects the dominant effect of the sulfonic acid functionality [3] [12].

Computational studies on alkyl-substituted pyridine derivatives demonstrate that methyl substitution can influence pKa values by approximately 0.5-1.0 units depending on the position and electronic environment [25]. In the case of 4-methylpyridine-3-sulfonic acid, the electron-withdrawing sulfonic acid group overwhelms the weak electron-donating effect of the methyl group [3].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic profile of 4-methylpyridine-3-sulfonic acid provides definitive structural confirmation through characteristic chemical shift patterns [26] [27] [28]. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive signals in the aromatic region, with pyridine ring protons appearing at δ 8.2-8.5 parts per million, characteristic of the deshielding effect of both the pyridine nitrogen and the electron-withdrawing sulfonic acid group [28].

The methyl group substituted at the 4-position displays a characteristic singlet at approximately δ 2.5 parts per million, consistent with aromatic methyl groups experiencing moderate deshielding from the pyridine ring system . The sulfonic acid proton, when observable, appears as a broad signal at approximately δ 11-12 parts per million, typical of strongly acidic protons capable of rapid exchange [27].

Studies on related pyridine sulfonic acid systems, including pyridine-3-sulfonic acid sodium salt, demonstrate that the aromatic proton chemical shifts are sensitive to substitution patterns [28]. The Nuclear Magnetic Resonance spectroscopy of 2-pyridinesulfonic acid shows similar deshielding patterns, with proton signals observed at δ 8.2-8.9 parts per million range [27].

Infrared Spectroscopy

The infrared spectroscopic fingerprint of 4-methylpyridine-3-sulfonic acid is dominated by characteristic sulfonic acid vibrations and pyridine ring stretching modes [26] [27] [29]. The sulfonic acid group exhibits multiple characteristic absorption bands that provide unambiguous identification of this functional group [29] [30].

The hydroxyl stretch of the sulfonic acid group appears as a broad absorption band in the range 2900-3000 cm⁻¹, reflecting hydrogen bonding interactions in the solid state [26] [27] [29]. This broad absorption is characteristic of sulfonic acids and distinguishes them from simple carboxylic acids or phenols [29].

The sulfur-oxygen stretching vibrations of the sulfonic acid group manifest as strong absorption bands at characteristic frequencies [29] [30]. The antisymmetric sulfur-oxygen stretch appears at 1345-1355 cm⁻¹, while the symmetric stretch occurs at 1150-1170 cm⁻¹ [29] [30]. These bands are among the most diagnostic features for sulfonic acid identification [29].

Table 4: Infrared Spectroscopic Assignments for 4-Methylpyridine-3-sulfonic acid

| Vibration Mode | Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| O-H stretch (sulfonic acid) | 2900-3000 | Broad, strong | Hydrogen-bonded OH | [26] [27] [29] |

| S=O stretch (antisymmetric) | 1345-1355 | Strong | SO₂ antisymmetric stretch | [29] [30] |

| S=O stretch (symmetric) | 1150-1170 | Strong | SO₂ symmetric stretch | [29] [30] |

| S-O stretch | 900-910 | Medium | S-O single bond stretch | [29] [30] |

| C=C stretch (pyridine) | 1625-1440 | Medium to weak | Aromatic C=C stretch | [31] |

| C-H stretch (aromatic) | 3100-3000 | Medium to weak | Aromatic C-H stretch | [31] |

Additional absorption features include pyridine ring vibrations appearing at 1625-1440 cm⁻¹ for carbon-carbon stretching modes and 3100-3000 cm⁻¹ for aromatic carbon-hydrogen stretching [31]. The single sulfur-oxygen bond stretch appears at 900-910 cm⁻¹ as a medium intensity band [29] [30].

Mass Spectrometry

Mass spectrometric analysis of 4-methylpyridine-3-sulfonic acid reveals characteristic fragmentation patterns typical of aromatic sulfonic acids [32] [33]. The molecular ion peak appears at m/z 173.19 corresponding to the protonated molecular ion [M+H]⁺ [2] [34]. Under electrospray ionization conditions, the compound readily forms protonated species due to the basic character of the pyridine nitrogen [2].

The fragmentation behavior of sulfonic acids typically involves the loss of sulfur trioxide (SO₃, 80 mass units) and sulfur dioxide (SO₂, 64 mass units) as neutral fragments [32] [33]. These characteristic losses result in fragment ions that provide structural information about the organic backbone [33]. For 4-methylpyridine-3-sulfonic acid, the loss of SO₃ would generate a fragment at m/z 93, corresponding to the methylpyridine cation [33].

Mass spectrometric studies on related benzene sulfonate compounds demonstrate that sulfonates preferentially lose SO₂, resulting in phenolate anions [33]. In the case of pyridine sulfonic acids, similar fragmentation pathways are expected, with the formation of methylpyridine-based fragment ions upon loss of sulfur-containing neutral species [32].

Table 5: Mass Spectrometric Properties of 4-Methylpyridine-3-sulfonic acid

| Mass Spectrometric Feature | m/z Value | Assignment | Reference |

|---|---|---|---|

| Molecular Ion | 173.19 | [M+H]⁺ | [2] [34] |

| Base Peak | Variable | Depends on conditions | [32] [33] |

| Fragment (loss of SO₃) | 93 | [M-SO₃+H]⁺ | [32] [33] |

| Fragment (loss of SO₂) | 109 | [M-SO₂+H]⁺ | [32] [33] |

| Characteristic Losses | 80, 64 | SO₃, SO₂ neutral losses | [32] [33] |

The mass spectrometric behavior reflects the stability of the pyridine ring system and the propensity of sulfonic acid groups to undergo characteristic fragmentation reactions [35]. The fragmentation patterns serve as diagnostic tools for structural confirmation and provide insights into the gas-phase chemistry of aromatic sulfonic acids [32] [35].